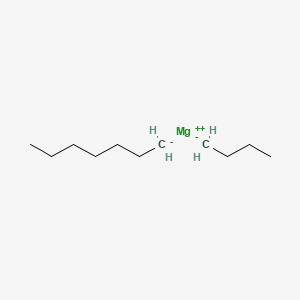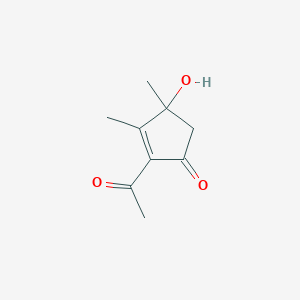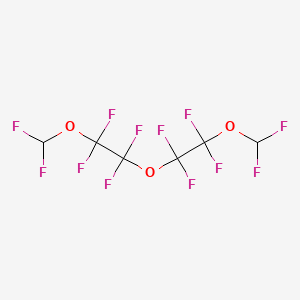
1H,9H-Perfluoro-2,5,8-trioxanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,9H-Perfluoro-2,5,8-trioxanonane is a perfluorinated compound known for its unique chemical properties and stability. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are widely used in various industrial applications due to their resistance to heat, water, and oil.
Métodos De Preparación
The synthesis of 1H,9H-Perfluoro-2,5,8-trioxanonane typically involves the fluorination of organic precursors One common method is the electrochemical fluorination (ECF) process, where an organic compound is subjected to fluorine gas in an electrochemical cellIndustrial production methods often involve large-scale ECF processes, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
1H,9H-Perfluoro-2,5,8-trioxanonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. The oxidation process typically leads to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common for perfluorinated compounds due to the stability of the carbon-fluorine bonds. under specific conditions, reduction can occur, leading to the formation of partially fluorinated products.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the fluorine atoms in the molecule.
Aplicaciones Científicas De Investigación
1H,9H-Perfluoro-2,5,8-trioxanonane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: In biological research, it is used to study the effects of perfluorinated compounds on living organisms. Its unique properties make it a valuable tool for investigating the bioaccumulation and toxicity of PFAS.
Medicine: The compound is explored for its potential use in drug delivery systems, particularly for delivering hydrophobic drugs. Its ability to form stable emulsions makes it suitable for encapsulating and transporting drugs within the body.
Industry: It is used in the production of fluoropolymer coatings, which provide resistance to heat, chemicals, and abrasion.
Mecanismo De Acción
The mechanism of action of 1H,9H-Perfluoro-2,5,8-trioxanonane involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can disrupt cellular processes by interacting with lipid bilayers and proteins, leading to changes in membrane fluidity and protein function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and receptors involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
1H,9H-Perfluoro-2,5,8-trioxanonane can be compared with other similar perfluorinated compounds, such as:
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid (HFPO-TeA): This compound is used as a replacement for legacy PFAS in manufacturing processes.
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA): Another related compound, HFPO-TA, is used in various industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
Propiedades
Número CAS |
205367-61-9 |
|---|---|
Fórmula molecular |
C6H2F12O3 |
Peso molecular |
350.06 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2-[2-(difluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C6H2F12O3/c7-1(8)19-3(11,12)5(15,16)21-6(17,18)4(13,14)20-2(9)10/h1-2H |
Clave InChI |
FZPPENGUXKSLGQ-UHFFFAOYSA-N |
SMILES canónico |
C(OC(C(OC(C(OC(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


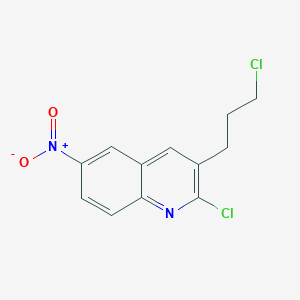

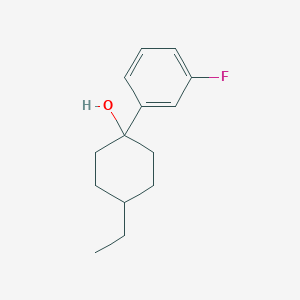
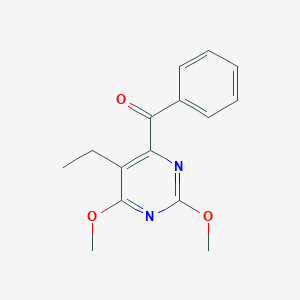

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
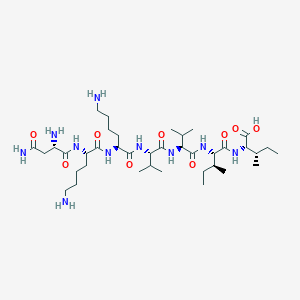
![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)
